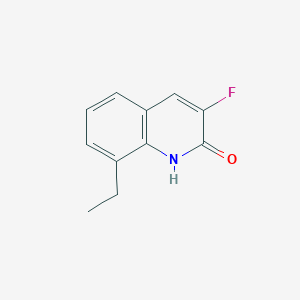

8-ethyl-3-fluoro-1H-quinolin-2-one

Descripción general

Descripción

8-ethyl-3-fluoro-1H-quinolin-2-one is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-3-fluoro-1H-quinolin-2-one can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. One common method involves the nucleophilic substitution of fluorine atoms, cross-coupling reactions, and synthesis using organometallic compounds .

Industrial Production Methods

Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of specialized catalysts to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired properties of the final product .

Análisis De Reacciones Químicas

Types of Reactions

8-ethyl-3-fluoro-1H-quinolin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Common in fluorinated compounds, substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antiviral Activity

One of the prominent applications of 8-ethyl-3-fluoro-1H-quinolin-2-one is its potential as an antiviral agent. Research has indicated that quinoline derivatives, including this compound, exhibit inhibitory activity against HIV-1 reverse transcriptase (RT), which is crucial for viral replication. The structural modifications in the quinoline scaffold can enhance the inhibitory effects against RT, making it a candidate for further development in antiviral therapies .

1.2 Antimicrobial Properties

Quinoline derivatives have been reported to possess antimicrobial properties. The introduction of various substituents on the quinoline ring can influence their effectiveness against different bacterial strains. Studies suggest that compounds similar to this compound can be synthesized and evaluated for their antibacterial activity, providing a pathway for new antibiotic agents .

Synthesis and Derivative Development

2.1 Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies, including microwave-assisted synthesis and catalytic reactions using environmentally friendly catalysts like Nafion NR50. These methods not only improve yield but also align with green chemistry principles by reducing waste and energy consumption .

2.2 Derivative Exploration

The modification of this compound can lead to a library of derivatives with enhanced biological activities. For instance, substituting different functional groups on the quinoline ring can yield compounds with improved potency against specific targets such as cancer cells or bacteria. This approach allows researchers to explore structure-activity relationships (SAR) effectively .

3.1 In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit promising results against various cancer cell lines and pathogens. For example, certain modifications have shown increased cytotoxicity against breast cancer cells, suggesting potential applications in oncology .

3.2 Mechanistic Insights

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Studies focusing on its interaction with biological targets such as enzymes and receptors provide insights into its mode of action, paving the way for rational drug design .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 8-ethyl-3-fluoro-1H-quinolin-2-one involves its interaction with specific molecular targets. For example, fluorinated quinolines are known to inhibit bacterial enzymes such as DNA gyrase and DNA topoisomerase IV, leading to the stabilization of a covalent enzyme-DNA complex and subsequent bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are widely used as antibiotics .

Comparación Con Compuestos Similares

Similar Compounds

7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.

Mefloquine: Another antimalarial drug with a similar quinoline structure.

Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.

Uniqueness

8-ethyl-3-fluoro-1H-quinolin-2-one is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties. The presence of both an ethyl group and a fluorine atom on the quinoline ring can enhance its stability and biological activity compared to other quinoline derivatives .

Actividad Biológica

8-ethyl-3-fluoro-1H-quinolin-2-one is a fluorinated derivative of quinoline, notable for its unique structural features that enhance its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and antiviral therapies. This article explores the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by:

- Ethyl group at the 8-position.

- Fluorine atom at the 3-position of the quinoline ring.

These substitutions significantly influence its chemical reactivity and biological properties, making it a candidate for drug development.

Research indicates that this compound exhibits antimicrobial properties primarily through:

- Inhibition of Bacterial Enzymes : It targets DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. By stabilizing covalent enzyme-DNA complexes, it leads to bacterial cell death.

- Antiviral Activity : Preliminary studies suggest potential antiviral mechanisms, although specific pathways remain to be fully elucidated.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Potential Effects | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Targets DNA gyrase and topoisomerase IV |

| Antiviral | Possible inhibition of viral replication | Mechanisms under investigation |

| Anticancer | Potential cytotoxic effects on cancer cells | Specific pathways not fully defined |

Case Studies and Research Findings

Several studies have investigated the biological activity of similar quinoline derivatives, providing insights into the potential efficacy of this compound:

- Study on Antibacterial Efficacy :

- Antiviral Properties :

- Mechanism Elucidation :

Applications in Drug Development

This compound serves as a promising scaffold for developing new therapeutic agents. Its applications include:

Propiedades

IUPAC Name |

8-ethyl-3-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c1-2-7-4-3-5-8-6-9(12)11(14)13-10(7)8/h3-6H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDWCQFWANMKNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1NC(=O)C(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379007 | |

| Record name | 8-Ethyl-3-fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175609-34-4 | |

| Record name | 8-Ethyl-3-fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.